1-Ethynylcyclohexyl Methyl Carbonate: Physical and Chemical Properties, Synthesis, and Catalytic Applications
1-Ethynylcyclohexyl Methyl Carbonate: Physical and Chemical Properties, Synthesis, and Catalytic Applications
Executive Summary
In modern synthetic organic chemistry and drug development, propargylic carbonates serve as privileged building blocks. 1-Ethynylcyclohexyl methyl carbonate (CAS: 61699-43-2) is a highly specialized, sterically demanding tertiary propargylic carbonate. Unlike standard esters or terminal alkynes, the unique juxtaposition of a rigid cyclohexane ring, a terminal ethynyl group, and a methyl carbonate leaving group makes this molecule an exceptional substrate for transition metal-catalyzed transformations, particularly in Gold(I) and Palladium(0) catalysis.
This technical guide provides an in-depth analysis of its physicochemical profile, details a self-validating, atom-economical synthetic protocol, and explores the mechanistic causality behind its advanced catalytic applications.
Physicochemical Profiling & Spectroscopic Signatures
Understanding the physical and chemical properties of 1-ethynylcyclohexyl methyl carbonate is critical for predicting its behavior in complex reaction matrices. The quantitative data is summarized below [1].
Quantitative Physical Properties
| Property | Value | Causality / Analytical Significance |
| IUPAC Name | 1-Ethynylcyclohexyl methyl carbonate | Defines the tertiary propargylic carbonate core. |
| CAS Registry Number | 61699-43-2 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C₁₀H₁₄O₃ | Establishes reaction stoichiometry. |
| Molecular Weight | 182.216 g/mol | Essential for precise molarity and yield calculations. |
| Monoisotopic Mass | 182.0943 Da | Target mass for High-Resolution Mass Spectrometry (HRMS). |
| Physical State | Colorless Oil (at 25 °C) | Necessitates handling via volumetric displacement or mass-by-difference. |
Spectroscopic Characterization & Causality
Spectroscopic validation is paramount. The structural features of this compound yield highly diagnostic signals:
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FT-IR (neat): Key stretches occur at 3287 cm⁻¹ and 1754 cm⁻¹.
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Causality: The sharp peak at 3287 cm⁻¹ is the diagnostic terminal alkyne C-H stretch. The 1754 cm⁻¹ peak represents the carbonate C=O stretch. This carbonyl frequency is shifted significantly higher than typical esters (~1735 cm⁻¹) because the dual electronegative oxygen atoms withdraw electron density via induction, increasing the force constant of the C=O double bond.
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¹H NMR (400 MHz, CDCl₃): δ 1.33–2.17 (m, 10H), 2.64 (s, 1H), 3.78 (s, 3H).
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Causality: The ethynyl proton appears at 2.64 ppm. Despite being acidic, it is heavily shielded by the diamagnetic anisotropy generated by the adjacent carbon-carbon triple bond's π-electron cylinder. The methoxy protons are heavily deshielded to 3.78 ppm due to the strong electron-withdrawing nature of the carbonate group.
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Chemical Synthesis & Mechanistic Pathways
Historically, synthesizing tertiary propargylic carbonates required toxic reagents like methyl chloroformate and pyridine, generating corrosive HCl as a byproduct. Modern green chemistry dictates a more sustainable approach. The current gold standard is the chemoselective transesterification of 1-ethynylcyclohexanol with dimethyl carbonate (DMC), catalyzed by Lanthanum(III) isopropoxide ().
In this pathway, DMC acts as both the acyl donor and the solvent. The reaction is thermodynamically driven forward by the continuous removal of methanol, exploiting Le Chatelier's principle.
Fig 1: Lanthanum(III)-catalyzed transesterification workflow for propargylic carbonate synthesis.
Experimental Protocol: A Self-Validating System
As a Senior Application Scientist, I mandate that every protocol must be self-validating. The following procedure incorporates in-process checks to ensure mechanistic integrity at every step ().
Reagents: 1-Ethynylcyclohexanol (60 mmol), Lanthanum(III) isopropoxide (3 mol%, 1.8 mmol), Anhydrous Dimethyl Carbonate (120 mL).
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Catalyst Activation: In an oven-dried, argon-purged 250 mL round-bottom flask, add La(Oi-Pr)₃ and anhydrous dimethyl carbonate. Stir at room temperature for 2 minutes.
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Causality & Validation: This brief incubation allows the in situ formation of the active lanthanum-carbonate complex. The solution must remain strictly clear; a cloudy suspension indicates moisture contamination, which will irreversibly hydrolyze and deactivate the La(III) catalyst.
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Substrate Addition: Introduce 1-ethynylcyclohexanol to the homogeneous mixture.
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Azeotropic Reflux: Equip the flask with a Dean-Stark trap filled with activated 5 Å molecular sieves (approx. 50 g) and a reflux condenser. Heat the reaction bath to 110 °C.
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Causality: While the boiling point of DMC is 90 °C, a 110 °C bath ensures vigorous reflux. The molecular sieves selectively sequester the methanol byproduct. Preventing methanol from returning to the reaction vessel permanently suppresses the reverse reaction.
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In-Process Monitoring: Maintain reflux for 4 hours.
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Validation Check: Pull a 0.1 mL aliquot, concentrate it, and analyze via FT-IR. The complete disappearance of the broad hydroxyl stretch (~3300 cm⁻¹) and the emergence of the sharp carbonate stretch (1754 cm⁻¹) serves as the primary macroscopic indicator of reaction completion.
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Quenching & Isolation: Cool the mixture to ambient temperature. Add 1.0 mL of deionized water and stir for 5 minutes.
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Causality: Water selectively hydrolyzes the La(III) catalyst, precipitating it as insoluble lanthanum hydroxides/oxides, halting all catalytic activity.
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Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (eluent: n-hexane/EtOAc = 4:1) to yield the pure product.
Reactivity & Advanced Catalytic Applications
The true value of 1-ethynylcyclohexyl methyl carbonate lies in its downstream reactivity. It is a highly privileged substrate in homogeneous Gold(I) catalysis for the synthesis of complex indenes, cyclopentadienes, and allenes ().
Mechanistic Causality in Gold(I) Catalysis
Upon coordination of the alkynyl moiety to a cationic [Au]⁺ species, the electron-deficient alkyne undergoes a highly ordered 3,3-sigmatropic rearrangement. The carbonate group migrates, forming a transient gold-allenyl intermediate.
Why a methyl carbonate instead of an acetate? The methyl carbonate leaving group is vastly superior because it undergoes spontaneous decarboxylation (-CO₂) and elimination of methoxide. This irreversible loss of carbon dioxide gas provides an immense thermodynamic driving force, pushing the reaction strictly forward to form the functionalized allene, preventing any equilibrium reversibility.
Fig 2: Gold(I)-catalyzed Meyer-Schuster rearrangement and decarboxylative allene formation.
References
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PubChem . 1-ethynylcyclohexyl methyl carbonate (C10H14O3) - Compound Summary. National Center for Biotechnology Information. URL:[Link]
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Hatano, M., Kamiya, S., Moriyama, K., & Ishihara, K. (2011) . Lanthanum(III) Isopropoxide Catalyzed Chemoselective Transesterification of Dimethyl Carbonate and Methyl Carbamates. Organic Letters, 13(2), 430–433. American Chemical Society. URL:[Link]
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Semantic Scholar . Gold(I)-Catalyzed Synthesis of Indenes and Cyclopentadienes. URL:[Link]
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Dechema . DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures. URL:[Link]
